

A Technical Guide to the Spectroscopic Characterization of 4-tert-butyl-1H-imidazole

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Compound of Interest

Compound Name: 4-tert-butyl-1H-imidazole

Cat. No.: B2999264

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This guide provides an in-depth analysis of the expected spectroscopic data for **4-tert-butyl-1H-imidazole**, a heterocyclic compound of interest in medicinal chemistry and materials science.^[1] Given the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive and interpretative resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and comparative data from analogous structures, we will elucidate the characteristic ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) features of **4-tert-butyl-1H-imidazole**.

Molecular Structure and its Spectroscopic Implications

4-tert-butyl-1H-imidazole possesses a five-membered aromatic imidazole ring substituted with a bulky tert-butyl group at the C4 position. The imidazole ring contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (N1) bearing a proton, and the other is a pyridine-type nitrogen (N3). This structural arrangement governs the electronic environment of each atom and, consequently, their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the key features of the ¹H and ¹³C NMR spectra of **4-tert-butyl-1H-imidazole**. The general experimental conditions for acquiring NMR spectra

involve dissolving the sample in a deuterated solvent, such as CDCl_3 or DMSO-d_6 , and recording the spectra on a spectrometer, typically operating at frequencies of 300 MHz or higher for protons.[2][3]

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **4-tert-butyl-1H-imidazole** is expected to be relatively simple, exhibiting signals for the imidazole ring protons and the tert-butyl group protons.

Proton	Predicted			
	Chemical Shift	Multiplicity	Integration	Rationale
N-H	10-13	Broad Singlet	1H	<p>The N-H proton of the imidazole ring is acidic and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration.</p>
H2	-7.5	Singlet	1H	<p>This proton is attached to the carbon between the two nitrogen atoms, which is an electron-deficient position, leading to a downfield shift.</p>
H5	-6.8	Singlet	1H	<p>The proton at the C5 position is expected to be the most upfield of the ring protons due to the electron-donating effect of</p>

the adjacent tert-butyl group.

$-\text{C}(\text{CH}_3)_3$	~1.3	Singlet	9H	The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
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Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C2	~135	The carbon atom situated between the two nitrogen atoms is significantly deshielded.
C4	~150	The carbon atom bearing the tert-butyl group will be the most downfield of the ring carbons due to the substitution effect.
C5	~115	This carbon is expected to be the most upfield of the imidazole ring carbons.
$-\text{C}(\text{CH}_3)_3$	~30	The quaternary carbon of the tert-butyl group.
$-\text{C}(\text{CH}_3)_3$	~30	The methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-tert-butyl-1H-imidazole** is expected to display characteristic absorption bands for the N-H and C-H bonds, as well as vibrations from the imidazole ring.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Type
N-H	3100-3400	Broad, Medium	Stretching
C-H (aromatic)	3000-3100	Weak to Medium	Stretching
C-H (aliphatic)	2850-3000	Medium to Strong	Stretching
C=N and C=C	1450-1600	Medium to Strong	Ring Stretching
C-N	1250-1350	Medium	Stretching

The broadness of the N-H stretch is a result of hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching bands is a key feature. Imidazole ring vibrations typically appear in the fingerprint region.^[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-tert-butyl-1H-imidazole** (C₇H₁₂N₂), the expected molecular weight is 124.18 g/mol .

In an electron ionization (EI) mass spectrum, the following peaks are anticipated:

m/z	Proposed Fragment	Significance
124	$[M]^+$	Molecular ion peak
109	$[M - CH_3]^+$	Loss of a methyl group from the tert-butyl moiety, a common fragmentation pathway for tert-butyl substituted compounds.
68	$[C_3H_4N_2]^+$	Fragmentation leading to the imidazole ring cation.
57	$[C_4H_9]^+$	tert-butyl cation, which is a very stable carbocation and likely to be a prominent peak.

Synthesis of 4-tert-butyl-1H-imidazole

While this guide focuses on spectroscopic characterization, a brief overview of a potential synthetic route is relevant for researchers needing to prepare the compound. A common method for the synthesis of substituted imidazoles is the Van Leusen imidazole synthesis or variations thereof.^[5] A plausible approach for **4-tert-butyl-1H-imidazole** could involve the reaction of pivalaldehyde (tert-butyl aldehyde) with a suitable 1,2-dicarbonyl compound and an ammonia source.

Experimental Protocols

General NMR Sample Preparation

- Weigh approximately 5-10 mg of the **4-tert-butyl-1H-imidazole** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube.
- Cap the NMR tube and gently invert to ensure complete dissolution.
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.[3]

General FT-IR Sample Preparation (ATR)

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid **4-tert-butyl-1H-imidazole** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Collect the background spectrum.
- Collect the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.

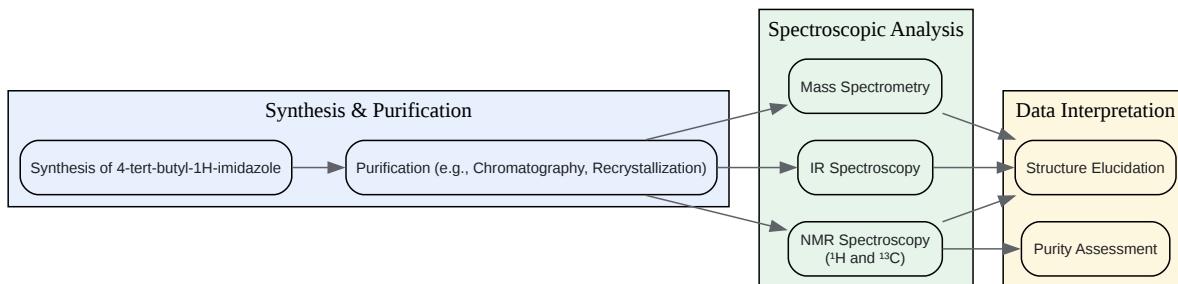
General Mass Spectrometry (EI)

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
- The sample is vaporized and then ionized by a beam of electrons.
- The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
- The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Key Concepts Molecular Structure

Caption: Molecular structure of **4-tert-butyl-1H-imidazole**.

Spectroscopic Analysis Workflow



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Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of **4-tert-butyl-1H-imidazole**. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this molecule in their experimental work. The provided protocols and workflows offer a practical framework for obtaining high-quality spectroscopic data.

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